molecular formula C12H15FN2O2S B7864497 cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864497
M. Wt: 270.33 g/mol
InChI Key: QZFVPFRCJWQPCR-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo-pyrrolidine core and a 4-fluorophenylsulfonyl substituent in the cis configuration. The cis stereochemistry of the sulfonyl group and the bicyclic scaffold likely influence its conformational stability and binding interactions with biological targets.

Properties

IUPAC Name

(3aS,6aS)-1-(4-fluorophenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S/c13-10-1-3-11(4-2-10)18(16,17)15-6-5-9-7-14-8-12(9)15/h1-4,9,12,14H,5-8H2/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFVPFRCJWQPCR-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H18FNO2S
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 1218517-81-7

The presence of the fluorophenyl and sulfonyl groups contributes to its biological activity by enhancing interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering their activity and leading to downstream effects.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

Biological Activity Overview

The biological activities attributed to this compound include:

Activity Type Description Reference
Anticancer Activity Exhibits cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Shows potential in reducing pro-inflammatory cytokines in vitro.
Antiviral Properties Investigated for efficacy against HIV by modulating CCR5 receptor activity.

Anticancer Activity

A study conducted on various pyrrole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines (e.g., HepG2). The mechanism involved apoptosis induction as confirmed by caspase activity assays, indicating a potential for development as an anticancer agent .

Anti-inflammatory Effects

Research has highlighted the compound's ability to inhibit pro-inflammatory cytokine production in vitro. This suggests a role in managing inflammatory diseases, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antiviral Activity

The compound has been evaluated for its ability to modulate the CCR5 receptor, which is critical for HIV entry into host cells. In vitro studies have shown that derivatives similar to this compound can effectively block this receptor, providing a basis for further exploration in antiviral therapies .

Scientific Research Applications

Orexin Receptor Modulation

One of the primary applications of cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is its role as a modulator of orexin receptors. Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite.

  • Mechanism of Action : Compounds like this compound interact with orexin receptors (specifically orexin-1 and orexin-2), potentially influencing various physiological processes related to sleep disorders and metabolic regulation .

Therapeutic Potential in Sleep Disorders

Research indicates that orexin receptor modulators can be effective in treating conditions such as narcolepsy and insomnia. The modulation of orexin signaling may help restore normal sleep-wake cycles.

  • Case Studies : Various studies have demonstrated the efficacy of orexin receptor antagonists in promoting sleep and reducing wakefulness in animal models, suggesting that similar compounds could be developed for clinical use .

Anti-Cancer Properties

Recent investigations into octahydropyrrolo derivatives have shown promise as anti-cancer agents. These compounds may function by inhibiting specific pathways involved in tumor growth.

  • Research Findings : Some derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid

  • Structural Differences :
    • The core structure includes a pyrrolo-oxazine bicyclic system instead of a pyrrolo-pyrrolidine scaffold.
    • Additional functional groups: epoxy, hydroxy, and phenylcarbamoyl moieties.
    • The 4-fluorophenyl group is part of a more complex substituent network.
  • The phenylcarbamoyl group may confer selectivity for serine hydrolases or proteases, diverging from the sulfonamide’s typical interactions with carbonic anhydrases or kinases .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Differences :
    • Features a pyrazole ring instead of a bicyclic pyrrolidine system.
    • Contains a sulfanyl (S-) linker instead of a sulfonyl (SO₂-) group.
    • The 3-chlorophenyl substituent differs in electronic properties from the 4-fluorophenyl group.
  • Functional Implications :
    • The sulfanyl group is less electron-withdrawing than sulfonyl, reducing acidity and hydrogen-bonding capacity.
    • The trifluoromethyl and aldehyde groups may enhance electrophilicity, making this compound more reactive in covalent binding mechanisms compared to the sulfonamide .

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one (Trifluoroacetic Acid Salt)

  • Structural Differences: The bicyclic system is pyrrolo[3,4-c]pyrrolidine (vs. [3,4-b] in the target compound), altering ring fusion geometry. Contains a propynone (acetylene-ketone) group instead of a sulfonyl substituent. Exists as a trifluoroacetate salt, enhancing solubility in polar solvents.
  • Functional Implications: The propynone group may engage in Michael addition reactions or act as a bioisostere for carboxylic acids. The [3,4-c] ring fusion could lead to distinct conformational preferences, affecting target binding compared to the [3,4-b] system .

Comparative Data Table

Property/Feature Target Compound Pyrrolo-oxazine Derivative Pyrazole-sulfanyl Compound Pyrrolo[3,4-c]pyrrolidine
Core Structure Pyrrolo[3,4-b]pyrrolidine Pyrrolo[2,1-b][1,3]oxazin Pyrazole Pyrrolo[3,4-c]pyrrolidine
Key Substituent 4-Fluorophenylsulfonyl 4-Fluorophenyl-epoxy-hydroxy 3-Chlorophenylsulfanyl Propynone
Electron Effects Strongly electron-withdrawing (SO₂) Moderate (epoxy, hydroxy) Mildly electron-withdrawing (S-) Electrophilic (acetylene-ketone)
Solubility Moderate (polar sulfonyl) High (polar functional groups) Low (nonpolar pyrazole) High (trifluoroacetate salt)
Potential Targets Carbonic anhydrases, kinases Serine hydrolases Covalent inhibitors Enzymes with nucleophilic sites

Key Research Findings

  • Sulfonamide vs. Sulfanyl : Sulfonyl groups (as in the target compound) exhibit stronger hydrogen-bond acceptor capacity than sulfanyl groups, favoring interactions with polar enzyme active sites .
  • Ring Fusion Geometry: The [3,4-b] vs.
  • Fluorophenyl vs. Chlorophenyl : The 4-fluoro substituent’s smaller size and higher electronegativity may improve target specificity compared to bulkier 3-chloro analogs .

Preparation Methods

Hydrogenation of Pyrrolo[3,4-b]pyridine Derivatives

Catalytic hydrogenation of pyrrolo[3,4-b]pyridine precursors under high-pressure H₂ yields the cis-configured bicyclic amine. For example, CIS-OCTAHYDROPYRROLO[3,4-B]PYRIDINE (CAS 151213-40-0) is synthesized via hydrogenation of pyrrolo[3,4-b]pyridine using palladium on carbon (Pd/C) in ethanol at 50–60 psi H₂. The reaction typically achieves >95% conversion, with stereochemical control ensured by the catalyst’s surface geometry.

Cyclization of Linear Diamines

Alternative methods employ cyclization of 1,4-diamines using Mitsunobu conditions or acid-mediated ring closure. A technical disclosure describes the formation of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane via intramolecular SN2 displacement of a mesylated diamine precursor. This route avoids harsh hydrogenation conditions, favoring dichloromethane (DCM) and triethylamine (TEA) as solvents, with yields averaging 70–80%.

The introduction of the 4-fluorophenylsulfonyl group proceeds via nucleophilic acyl substitution.

Direct Sulfonylation of the Bicyclic Amine

Reaction of octahydropyrrolo[3,4-b]pyrrole with 4-fluorobenzenesulfonyl chloride in DCM and TEA at 0°C to room temperature (RT) affords the target compound in 85–90% yield. The exothermic reaction requires slow addition of sulfonyl chloride to prevent N,N-disubstitution. Stereochemical integrity is preserved due to the rigid bicyclic structure.

Microwave-Assisted Optimization

Recent protocols utilize microwave irradiation to accelerate sulfonylation. A study on CHVB-series analogues demonstrated that microwave heating at 155°C for 30 minutes in ethanol with diisopropylethylamine (DIPEA) boosts yields to 92–95% while reducing side products. This method is particularly effective for scale-up, as highlighted in a patent application for orexin receptor modulators.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or reverse-phase HPLC. The latter is preferred for removing residual sulfonyl chloride, achieving ≥99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.82 (m, 2H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 3.65–3.55 (m, 2H, bridgehead H), 2.95–2.85 (m, 4H, pyrrolidine H), 2.30–2.20 (m, 2H, piperidine H).

  • HRMS : m/z calcd. for C₁₂H₁₅FN₂O₂S [M+H]⁺: 271.0918; found: 271.0915.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Direct Sulfonylation85–90984–6 hSimplicity, no specialized equipment
Microwave-Assisted92–95990.5 hScalability, reduced side reactions

Microwave-assisted synthesis outperforms conventional methods in efficiency and yield, aligning with trends in heterocyclic chemistry.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

CIS-OCTAHYDROPYRROLO[3,4-B]PYRIDINE (CAS 151213-40-0) is commercially available at ~$120/g, but in-house synthesis via hydrogenation reduces costs to ~$40/g.

Waste Management

Sulfonylation generates HCl gas, necessitating scrubbers. Patent EP3581575A1 emphasizes solvent recovery systems to minimize DCM waste .

Q & A

Q. Discrepancies in melting points across studies: How should researchers validate purity?

  • Resolution : Polymorphism or residual solvent (e.g., methanol) can alter melting points. Differential Scanning Calorimetry (DSC) and Karl Fischer titration distinguish true melting ranges (e.g., 132–230°C for related compounds) from artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.